5-(2,2-Dibromovinyl)-1,3-benzodioxole
Description
Properties
Molecular Formula |
C9H6Br2O2 |
|---|---|
Molecular Weight |
305.95 g/mol |
IUPAC Name |
5-(2,2-dibromoethenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H6Br2O2/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-4H,5H2 |
InChI Key |
YRYRFIXIDMZLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Electrochemical Performance ()
1,3-Benzodioxole derivatives like vinylene carbonate are used as solid-electrolyte interphase (SEI) precursors in batteries. However, 1,3-benzodioxole itself shows poor cycling stability. The dibromovinyl substituent’s electron-withdrawing effects might stabilize SEI formation but could also introduce degradation pathways due to bromine’s reactivity.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2,2-Dibromovinyl)-1,3-benzodioxole?
- Methodology : The compound can be synthesized via bromination of 1,3-benzodioxole using dioxane dibromide in chloroform, followed by a Grignard reaction. For example:
Bromination: 1,3-benzodioxole reacts with dioxane dibromide at room temperature for 14 hours. The product is purified via distillation (yield: ~60%) .
Vinylation: The brominated intermediate undergoes a Grignard reaction with magnesium and vinyl ether to introduce the dibromovinyl group .
- Key Parameters : Reaction temperature (room temperature), solvent (chloroform), and inert gas conditions (e.g., nitrogen) are critical for yield optimization.
Q. How is the purity and structural integrity of this compound validated?
- Analytical Techniques :
- NMR Spectroscopy : Proton NMR (δ 6.59–6.98 ppm for aromatic protons) confirms substitution patterns .
- GC-MS : Used to verify molecular weight (e.g., C₉H₆Br₂O₂) and detect impurities.
- Elemental Analysis : Ensures compliance with theoretical C/H/Br/O ratios .
Q. What storage conditions are recommended for this compound?
- Stability : Store under inert gas (nitrogen/argon) at 2–8°C to prevent degradation via bromine loss or oxidation .
- Handling : Use anhydrous solvents and moisture-free environments during synthesis to avoid hydrolysis of the dibromovinyl group.
Advanced Research Questions
Q. How can environmental degradation products of this compound be tracked in biological systems?
- Methodology :
- Urinary Metabolite Analysis : Use LC-MS/MS to detect cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid, a potential degradate. Detection limits (0.1–0.5 µg/L) require high-sensitivity instrumentation .
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves analyte recovery from urine matrices .
Q. What experimental designs are effective for assessing its biological activity (e.g., antibacterial or enzyme inhibition)?
- Antibacterial Assays :
- MIC Determination : Use broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli). Compare with standards like ampicillin .
- Enzyme Inhibition :
- Kinase Assays : For tyrosine kinase inhibition (e.g., MDBN analog studies), employ fluorescence-based assays with ATP-competitive substrates .
Q. How can computational modeling complement experimental data for this compound?
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to predict reactivity (e.g., electrophilic sites on the dibromovinyl group) .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., corrosion inhibitors or kinases) using AutoDock Vina .
Q. How to resolve contradictions in environmental exposure data (e.g., metabolite levels across studies)?
- Case Study : In NHANES 2001–2002, urinary metabolite levels were below detection limits (0.1 µg/L), whereas German studies reported 0.3–0.5 µg/L at the 95th percentile .
- Resolution :
Validate analytical methods across labs using standardized reference materials.
Account for population-specific factors (e.g., diet, exposure sources) in study design .
Q. What mechanistic insights exist for its pharmacological applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
